Nickel(II) Spectrophotometric Determination: Sensitivity Benchmarking vs. Dimethylglyoxime
The dioxime derivative, H2MPDDO, forms a stable 1:2 (M:L) complex with Ni(II) that is quantitatively extractable into chloroform at pH 9.0 [1]. The complex exhibits a molar absorptivity of 3.039 × 10³ L mol⁻¹ cm⁻¹ at 370 nm and a Sandell's sensitivity of 0.0192 µg cm⁻² [1]. In comparison, the widely used dimethylglyoxime (DMG) method for nickel yields a similar molar absorptivity of 3.2 × 10³ L mol⁻¹ cm⁻¹ at 375 nm [2], demonstrating that H2MPDDO achieves equivalent analytical sensitivity.
| Evidence Dimension | Analytical Sensitivity (Molar Absorptivity) |
|---|---|
| Target Compound Data | 3.039 × 10³ L mol⁻¹ cm⁻¹ at 370 nm |
| Comparator Or Baseline | Dimethylglyoxime (DMG): 3.2 × 10³ L mol⁻¹ cm⁻¹ at 375 nm |
| Quantified Difference | 5.0% lower absorptivity |
| Conditions | Ni(II) extraction into chloroform at pH 9.0 (H2MPDDO); adsorption on naphthalene then chloroform (DMG) |
Why This Matters
This validates H2MPDDO as a competent alternative to DMG for nickel analysis, offering comparable sensitivity with a potentially distinct interference profile.
- [1] Garole, D. J., & Sawant, A. D. (2005). Extractive spectrophotometric determination of nickel (II) using 4-methyl 2,3-pentanedione dioxime (H2MPDDO). Journal of Scientific & Industrial Research, 64(8), 581-584. View Source
- [2] Miura, Y., & Satake, M. (1986). Spectrophotometric determination of nickel by adsorption of nickel dimethylglyoximate on naphthalene. Bunseki Kagaku, 35(3), 257-261. View Source
